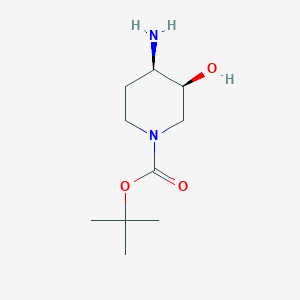

cis-4-Amino-1-boc-3-hydroxypiperidine

Description

cis-4-Amino-1-Boc-3-hydroxypiperidine (CAS: 1331777-74-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and a hydroxyl group at the 3-position in a cis-configuration. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders . Commercial suppliers like Shanghai Yuanye Bio-Tech offer it at reagent-grade purity (e.g., 500 mg for ¥16,800), highlighting its specialized research applications .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Cis-4-Amino-1-boc-3-hydroxypiperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including:

- Antibacterial Activity : Compounds derived from this piperidine have shown promising results against various bacterial strains, suggesting their utility in developing new antibiotics .

- Antitumor Properties : Research indicates that derivatives can inhibit tumor growth, making them candidates for cancer treatment .

Drug Development

The compound is utilized in drug discovery processes, where it acts as a building block for more complex molecules. Its ability to modulate biological pathways by interacting with specific receptors enhances its importance in pharmacology.

Case Study 1: Antibacterial Applications

A series of studies evaluated the antibacterial efficacy of derivatives synthesized from this compound. For instance, certain derivatives exhibited significant activity against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin. These findings underscore the compound's potential in combating drug-resistant bacterial infections .

Case Study 2: Antitumor Activity

In a recent study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications to the piperidine structure enhanced cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with cis-4-Amino-1-Boc-3-hydroxypiperidine but differ in ring size, substituent positions, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Ring Size |

|---|---|---|---|---|---|

| This compound | 1331777-74-2 | C₁₀H₂₀N₂O₃* | ~216.3* | Boc (1), NH₂ (4), OH (3), cis-config. | Piperidine (6-membered) |

| 1-Boc-4-(Aminomethyl)piperidine | 144222-22-0 | C₁₁H₂₂N₂O₂ | 214.30 | Boc (1), CH₂NH₂ (4) | Piperidine (6-membered) |

| cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | 219985-15-6 | C₁₁H₂₂N₂O₃ | 230.30 | Boc (1), CH₂NH₂ (4), OH (3) | Piperidine (6-membered) |

| Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine | 1174020-29-1 | C₉H₁₈N₂O₃ | 202.25 | Boc (1), NH₂ (3), OH (4), pyrrolidine | Pyrrolidine (5-membered) |

*Inferred due to lack of explicit data in evidence.

Key Observations :

- Functional Groups: The hydroxyl group in this compound increases polarity relative to 1-Boc-4-(Aminomethyl)piperidine, which lacks an OH group .

Physicochemical Properties

Critical parameters influencing solubility, bioavailability, and synthetic utility:

| Compound | logP (Consensus)* | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-Boc-4-(Aminomethyl)piperidine | 1.76 | 0.87 | 2 | 3 |

| This compound | ~1.2* | ~0.5* | 3 | 4 |

| Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine | Not reported | Not reported | 3 | 4 |

*Estimated based on hydroxyl group’s polarity; explicit data unavailable in evidence.

Key Findings :

- Higher hydrogen bond donors/acceptors in this compound may enhance crystallinity and intermolecular interactions in solid-phase synthesis .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing cis-4-Amino-1-Boc-3-hydroxypiperidine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves piperidine derivatives as starting materials. Key steps include Boc (tert-butyloxycarbonyl) protection of the amine group, hydroxyl group introduction via oxidation or substitution, and stereochemical control to retain the cis configuration. Solvent choice (e.g., THF, DCM) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Purification via column chromatography or HPLC ensures >95% purity .

- Data Insight : Yields range from 50–85% depending on the protection strategy (e.g., Boc vs. Cbz) and reaction scale. For example, Boc protection under anhydrous conditions minimizes side reactions like hydrolysis .

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodology : Use chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to confirm the cis configuration. X-ray crystallography provides definitive structural validation. Compare retention times or coupling constants with known standards .

- Data Insight : NMR (¹H and ¹³C) typically shows distinct chemical shifts for cis vs. trans isomers due to differing spatial arrangements of the amino and hydroxyl groups .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., N₂). Stability tests under varying pH and temperature reveal decomposition pathways (e.g., Boc deprotection under acidic conditions). Monitor via TLC or LC-MS for degradation products like free amines .

- Data Insight : The compound remains stable for >12 months at –20°C but degrades within weeks at 25°C in humid environments .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in downstream functionalization (e.g., amide coupling or alkylation)?

- Methodology : Compare reaction kinetics and product distribution between cis and trans isomers. For example, the cis hydroxyl group can participate in intramolecular hydrogen bonding, altering nucleophilicity of the amino group. Use DFT calculations to model steric and electronic effects .

- Data Insight : Cis isomers exhibit higher regioselectivity in Pd-mediated cross-coupling reactions due to reduced steric hindrance between substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

- Methodology : Conduct orthogonal assays (e.g., SPR for binding affinity, fluorometric assays for enzymatic activity) under standardized conditions. Validate target specificity using knockout cell lines or competitive inhibitors. Adjust buffer systems (e.g., ionic strength, cofactors) to replicate physiological environments .

- Data Insight : Discrepancies may arise from assay interference by the Boc group; deprotection to the free amine often restores expected activity profiles .

Q. How can researchers design experiments to probe the compound’s role in modulating neurotransmitter receptor dynamics?

- Methodology : Use radioligand displacement assays (e.g., ³H-labeled ligands for dopamine or serotonin receptors) to measure binding affinity (Kᵢ). Pair with molecular dynamics simulations to map interaction sites. Validate functional effects via electrophysiology (e.g., patch-clamp for ion channel modulation) .

- Data Insight : Preliminary studies suggest low µM affinity for σ-1 receptors, but off-target effects at adrenergic receptors require further profiling .

Q. What analytical approaches differentiate this compound from structurally similar impurities (e.g., trans isomers or de-Boc byproducts)?

- Methodology : Employ hyphenated techniques like LC-MS/MS or GC-MS with chiral columns. Quantify impurities using calibration curves and reference standards. For trace analysis (<0.1%), use high-resolution mass spectrometry (HRMS) .

- Data Insight : Trans isomers often co-elute in reverse-phase HPLC but separate in chiral phases with >99% resolution .

Key Recommendations for Researchers

- Stereochemical Validation : Always confirm configuration via multiple methods (e.g., NMR + X-ray) to avoid misassignment .

- Boc Group Limitations : Consider deprotection early in biological studies to avoid masking pharmacological activity .

- Contamination Control : Use anhydrous conditions during synthesis to prevent hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.